SRI 31215 (TFA) is a small molecule compound designed to inhibit the activation of hepatocyte growth factor (HGF) through the inhibition of specific serine proteases, namely matriptase, hepsin, and hepatocyte growth factor activator (HGFA). This compound mimics the activity of endogenous inhibitors such as HAI-1 and HAI-2, which are critical in regulating HGF activation. The development of SRI 31215 is significant in cancer research, particularly for its potential to overcome resistance to existing therapies in cancers that express high levels of HGF.
SRI 31215 was developed as part of a series of phenylamidine cyclic urea analogs aimed at targeting the proteolytic activation of pro-HGF. It falls under the classification of small molecule inhibitors and is particularly noted for its role in cancer therapeutics. The compound has shown efficacy in inhibiting tumor-promoting activities associated with fibroblast signaling in various cancer types, including colorectal cancer .
The synthesis of SRI 31215 involves several key steps:
The final product is purified using reverse phase preparatory high-performance liquid chromatography (HPLC) to ensure high purity .
SRI 31215 has a complex molecular structure characterized by its phenylamidine and cyclic urea components. The specific arrangement allows it to effectively mimic the natural inhibitors of HGF activation. The compound exhibits equipotent inhibition against matriptase, hepsin, and HGFA with IC50 values around 0.69 μM, 0.65 μM, and 0.3 μM respectively .
SRI 31215 primarily acts through competitive inhibition mechanisms against its target serine proteases. It prevents the cleavage of pro-HGF into its active form by blocking the active sites of matriptase, hepsin, and HGFA. This inhibition is crucial in cancer contexts where HGF activation promotes tumor growth and metastasis .
The compound's effectiveness has been demonstrated in vitro, where it inhibited fibroblast-induced MET activation and subsequent epithelial-mesenchymal transition (EMT) in cancer cell lines .
The mechanism by which SRI 31215 operates involves:
SRI 31215 (TFA) exhibits several notable physical properties:
Chemical properties include:
These properties facilitate its use in biochemical assays and therapeutic applications .
SRI 31215 has significant potential applications in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3